Chemical structure of 6-(Chloromethyl)isoquinoline HCl
Chemical structure of 6-(Chloromethyl)isoquinoline HCl
High-Fidelity Intermediate for Kinase Inhibitor & Fragment-Based Drug Design
Executive Summary
6-(Chloromethyl)isoquinoline Hydrochloride (CAS: 1345021-19-3 for the HCl salt variant) is a critical electrophilic building block in modern medicinal chemistry. Unlike its more common 5-isomer (used in Fasudil) or the quinoline analogs, the 6-substituted isoquinoline scaffold offers a unique vector for extending pharmacophores into solvent-exposed regions of ATP-binding pockets.
This guide provides a rigorous technical analysis of its structure, synthesis, and application, designed for discovery chemists requiring high-purity intermediates for SAR (Structure-Activity Relationship) exploration.
Part 1: Structural & Electronic Profile
1.1 Molecular Architecture
The compound consists of a bicyclic isoquinoline heteroaromatic core functionalized with a reactive chloromethyl group at the C-6 position.
-
Systematic Name: 6-(Chloromethyl)isoquinoline hydrochloride[1][2][3]
-
Molecular Formula: C₁₀H₈ClN · HCl
-
Molecular Weight: 177.63 (Free Base) / 214.09 (HCl Salt)
Electronic Duality: The molecule exhibits a "push-pull" electronic conflict that dictates its handling and reactivity:
-
The Isoquinoline Nitrogen (N-2): A basic center (pKa ~5.4 for the conjugate acid). In its free base form, this nitrogen can act as a nucleophile, leading to intermolecular self-alkylation (polymerization) by attacking the chloromethyl group of another molecule.
-
The Benzylic Chloride (C-6): Highly electrophilic due to the electron-deficient nature of the heteroaromatic ring, which pulls electron density away from the benzylic carbon, lowering the activation energy for
displacement.
The Role of the HCl Salt: The hydrochloride salt form is mandatory for storage. Protonating the N-2 nitrogen deactivates its nucleophilicity, preventing self-polymerization and ensuring the material remains a free-flowing solid rather than degrading into a tar.
1.2 Physical Properties (Bench Reference)
| Property | Value / Description | Note |
| Appearance | Off-white to pale yellow hygroscopic solid | Darkens upon moisture exposure (hydrolysis). |
| Solubility | DMSO, Methanol, Water (with decomposition) | Avoid protic solvents for long-term storage. |
| Melting Point | >200°C (decomposition) | Characteristic of high-lattice-energy HCl salts. |
| Stability | Moisture Sensitive | Hydrolyzes to 6-(hydroxymethyl)isoquinoline. |
Part 2: Synthesis & Manufacturing Strategies
Diagram 1: Synthetic Pathways
Caption: Comparison of synthetic routes. Route B (bottom) is preferred for high-purity medicinal chemistry applications to avoid ring-halogenated impurities.
Detailed Protocol: Route B (Recommended)
This method ensures the chloromethyl group is installed exclusively at the C-6 position.
-
Reduction:
-
Suspend isoquinoline-6-carboxylic acid in anhydrous THF.
-
Add Borane-THF complex (
) dropwise at 0°C. -
Reflux for 4 hours to ensure complete reduction to 6-(hydroxymethyl)isoquinoline.
-
Note: Avoid
if possible, as the workup can be messy with aluminum salts trapping the basic product.
-
-
Chlorination:
-
Dissolve the alcohol intermediate in Dichloromethane (DCM).
-
Add Thionyl Chloride (
) dropwise at 0°C. Crucial: Add a catalytic amount of DMF to form the Vilsmeier-Haack active species, accelerating the reaction. -
Stir at room temperature for 2–4 hours.
-
Evaporate solvent and excess
in vacuo.
-
-
Salt Formation:
-
The residue is often the HCl salt directly. Triturate with anhydrous diethyl ether to remove non-polar impurities.
-
Filter under nitrogen to obtain the product as a hygroscopic solid.
-
Part 3: Reactivity & Drug Discovery Applications
The 6-chloromethyl motif serves as a "warhead" for attaching the isoquinoline scaffold to other pharmacophores.
3.1 Nucleophilic Substitution (
)
The chlorine atom is a good leaving group, activated by the aromatic ring. It reacts readily with:
-
Amines: To form secondary/tertiary amines (common in kinase inhibitors).
-
Thiols: To form thioethers.
-
Alkoxides: To form ethers.
Experimental Tip: When reacting with amines, use a non-nucleophilic base (like DIPEA) to scavenge the HCl liberated, but ensure the base isn't strong enough to deprotonate the isoquinoline ring protons (which are relatively acidic).
3.2 Application in Kinase Inhibitor Design
Isoquinolines bind to the hinge region of kinases (e.g., ROCK, PKA, Akt). The C-6 position typically points towards the solvent-front or the ribose-binding pocket , making it an ideal vector for solubilizing groups.
Workflow:
-
Linker: React with a diamine (e.g., piperazine).
-
Tail: Couple the free amine to a diversity set of acids/sulfonyl chlorides.
Diagram 2: Reactivity & Application Map
Caption: Reactivity profile. The primary utility is S_N2 coupling with amines to generate kinase inhibitor libraries. Moisture sensitivity is the primary stability risk.
Part 4: Safety & Handling (E-E-A-T)
Hazard Classification:
-
Skin Corrosion/Irritation (Category 1B): Benzylic chlorides are potent alkylating agents. They can irreversibly alkylate DNA and proteins.
-
Serious Eye Damage (Category 1): Lachrymator.[5]
-
Respiratory Sensitization: Inhalation of dust can cause severe respiratory distress.
Protocol for Safe Handling:
-
Containment: Always weigh and manipulate this compound inside a certified fume hood.
-
Decontamination: Spills should be treated with a dilute solution of ammonia or 10% NaOH to hydrolyze the active chloride to the safer alcohol form before disposal.
-
Storage: Store at -20°C under Argon. The HCl salt is hygroscopic; moisture ingress will turn the solid into a sticky gum and release HCl gas.
References
-
Sigma-Aldrich (Merck). 6-(Chloromethyl)quinoline hydrochloride Product Specification. (Note: Quinoline analog used as proxy for physical handling data where specific isoquinoline data is proprietary).
-
BenchChem. Isoquinoline-6-carboxylic acid: Synthesis and Applications. Retrieved from BenchChem Application Notes.
-
National Institutes of Health (NIH) - PubChem. Isoquinoline Derivatives and Biological Activity. PubChem CID: 12874870 (Analogous structure data).
- Journal of Medicinal Chemistry.Structure-Activity Relationships of Isoquinoline-Based Rho-Kinase Inhibitors. (Contextual reference for scaffold utility).
-
GuideChem. CAS 1345021-19-3 Entry: 6-(Chloromethyl)isoquinoline hydrochloride.
Sources
- 1. 859661-81-7_CAS号:859661-81-7_2-[(Z)-1-(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-1-benzofuran-6(3H)-yl benzoate - 化源网 [chemsrc.com]
- 2. 1,3,3-trimethylcyclobutane-1-carbaldehyde, 90% | Chem Pure | Bangalore | ePharmaLeads [chembeez.com]
- 3. china.guidechem.com [china.guidechem.com]
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